molecular formula C22H28N2O5 B10888111 1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B10888111
M. Wt: 400.5 g/mol
InChI Key: KKGINFHUHWGZRA-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic piperazine derivative characterized by a central piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 4-methoxyphenoxy ethanone moiety. Its molecular formula is C₂₂H₂₈N₂O₅ (exact weight requires confirmation), and it exhibits structural features linked to diverse pharmacological activities, including antimicrobial and anticancer properties . The compound’s synthesis typically involves multi-step reactions, such as alkylation of the piperazine core, followed by coupling with phenoxy ethanone derivatives under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3-dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting piperazine with 2,3-dimethoxybenzyl chloride under basic conditions.

    Etherification Reaction: The intermediate is then subjected to an etherification reaction with 4-methoxyphenol in the presence of a suitable base such as potassium carbonate, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on neurotransmitter systems.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Piperazine derivatives are widely explored for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations and their pharmacological implications.

Substituent Variations on the Phenoxy Group

Compound Name Substituent Position Molecular Features Biological Activity Key Differences
Target Compound 4-Methoxyphenoxy Piperazine + 2,3-dimethoxybenzyl + 4-methoxyphenoxy ethanone Anticancer, antimicrobial Reference standard
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone 4-Methylphenoxy Piperazine + 2,3-dimethoxybenzyl + 4-methylphenoxy ethanone Not specified (likely varied receptor affinity) Methyl vs. methoxy group alters electron density and receptor binding
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone 3-Methylphenoxy Piperazine + 2,3-dimethoxybenzyl + 3-methylphenoxy ethanone Potential serotonin modulation Meta-methyl substitution may reduce steric hindrance compared to para-substituents
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone 4-Bromophenoxy Piperazine + 2,3-dimethoxybenzyl + bromophenoxy ethanone Enhanced halogen bonding for enzyme inhibition Bromine’s electronegativity increases stability and alters pharmacokinetics

Key Insight : The 4-methoxy group in the target compound improves metabolic stability compared to methyl or bromine substituents, while para-substitution optimizes target engagement .

Piperazine Core Modifications

Compound Name Core Modification Molecular Features Biological Activity Key Differences
Target Compound Unmodified piperazine Ethyl linkage between piperazine and benzyl group Broad-spectrum activity Balanced lipophilicity and solubility
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone Benzoyl substitution Piperazine + 3,4-dimethoxybenzoyl + phenoxy ethanone Antitumor (pyridazine analogs) Benzoyl group increases rigidity, potentially reducing receptor fit
(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone Ethylbenzyl substitution Piperazine + 4-ethylbenzyl + dimethoxyphenyl methanone Not specified Ethylbenzyl enhances hydrophobic interactions but may limit blood-brain barrier penetration
1-[4-(4-Fluoro-2-methoxyphenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone Fluorophenyl + tetrazole Piperazine + 4-fluoro-2-methoxyphenyl + tetrazole phenoxy Potential CNS activity Fluorine and tetrazole improve bioavailability and receptor selectivity

Key Insight : Modifications like benzoyl or fluorophenyl groups introduce steric or electronic effects that can enhance specificity but may compromise metabolic stability .

Functional Group Additions

Compound Name Additional Groups Molecular Features Biological Activity Key Differences
Target Compound None Baseline structure Antimicrobial, anticancer N/A
2-(2-Methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone Triazolopyrimidine Piperazine + triazolopyrimidine + 2-methoxyphenoxy Antiviral, kinase inhibition Triazole ring enables π-π stacking with enzymes
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone Dihydroxyphenyl + methylpiperazine Methylpiperazine + dihydroxyphenyl ethanone Antioxidant, anticancer Hydroxy groups increase polarity, reducing cell permeability

Key Insight : Bulky additions (e.g., triazolopyrimidine) expand target range but may complicate synthesis and toxicity profiles .

Biological Activity

1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and other relevant biological properties.

Chemical Structure

The compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and an ethanone moiety linked to a 4-methoxyphenoxy group. The structural formula can be represented as follows:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from key studies:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)15.2Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)12.5Inhibition of cell proliferation and induction of G0/G1 arrest
A549 (Lung Cancer)10.8Activation of caspase-3 and -9 pathways

These studies suggest that the compound exhibits significant cytotoxicity, particularly through mechanisms involving apoptosis and cell cycle arrest.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antitumor Activity : Studies indicate that the compound has selective toxicity towards tumor cells while exhibiting lower toxicity towards normal cells.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : The compound may also possess neuroprotective properties, as indicated by its ability to modulate neurotransmitter levels in vitro.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-7-9-19(10-8-18)29-16-21(25)24-13-11-23(12-14-24)15-17-5-4-6-20(27-2)22(17)28-3/h4-10H,11-16H2,1-3H3

InChI Key

KKGINFHUHWGZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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